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For Researchers, Scientists, and Drug Development Professionals

Introduction
Capmatinib, with the chemical formula C25H19Cl2N3O5, is a potent and selective inhibitor of

the c-Met receptor tyrosine kinase. It is a targeted therapy approved for the treatment of

metastatic non-small cell lung cancer (NSCLC) in adult patients whose tumors have a mutation

that leads to mesenchymal-epithelial transition (MET) exon 14 skipping. This technical guide

provides a comprehensive overview of the spectroscopic analysis of Capmatinib, including

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), along with a detailed exploration of its mechanism of action.

Spectroscopic Data
A thorough analysis of Capmatinib's structure and purity is achieved through a combination of

spectroscopic techniques. The following sections summarize the key quantitative data obtained

from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, publicly available 1H and 13C NMR spectra for Capmatinib are limited, the

expected chemical shifts can be predicted based on its chemical structure. These predictions

are crucial for the structural verification and quality control of synthesized Capmatinib.
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Table 1: Predicted ¹H NMR Chemical Shifts for Capmatinib

Proton Predicted Chemical Shift (ppm)

Aromatic Protons 7.0 - 9.0

Methylene Protons (-CH2-) 4.0 - 5.0

Methyl Protons (-CH3) 2.5 - 3.5

Amide Proton (-NH-) 8.0 - 9.0

Table 2: Predicted ¹³C NMR Chemical Shifts for Capmatinib

Carbon Predicted Chemical Shift (ppm)

Aromatic Carbons 110 - 160

Carbonyl Carbon (C=O) 160 - 170

Methylene Carbon (-CH2-) 40 - 50

Methyl Carbon (-CH3) 20 - 30

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the

Capmatinib molecule.

Table 3: Key IR Absorption Bands for Capmatinib
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Functional Group Wavenumber (cm⁻¹)

N-H Stretch (Amide) 3200 - 3400

C-H Stretch (Aromatic) 3000 - 3100

C-H Stretch (Aliphatic) 2850 - 3000

C=O Stretch (Amide) 1650 - 1680

C=N Stretch 1600 - 1650

C=C Stretch (Aromatic) 1450 - 1600

C-Cl Stretch 600 - 800

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

Capmatinib, confirming its elemental composition and structural integrity. High-resolution mass

spectrometry provides the exact mass, further validating the molecular formula.

Table 4: Mass Spectrometry Data for Capmatinib

Parameter Value

Molecular Formula C25H19Cl2N3O5

Molecular Weight 528.35 g/mol

Key Fragment Ion (m/z) 412.99 → 381.84[1]

Experimental Protocols
Detailed methodologies are essential for the reproducible spectroscopic analysis of

Capmatinib.

NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Capmatinib for structural

elucidation and purity assessment.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Accurately weigh 5-10 mg of Capmatinib.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆

or CDCl₃) in a standard 5 mm NMR tube.

Ensure complete dissolution by gentle vortexing or sonication.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay (d1): 1-5 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay (d1): 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0-200 ppm.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).
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Phase correct the spectra.

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Integrate the peaks in the ¹H NMR spectrum to determine relative proton ratios.

IR Spectroscopy Protocol
Objective: To identify the functional groups present in Capmatinib.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid Capmatinib sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Collect a background spectrum of the empty ATR crystal before running the sample.

Data Processing:

Perform a background subtraction.

Identify and label the major absorption bands.

Mass Spectrometry Protocol
Objective: To confirm the molecular weight and obtain fragmentation data for Capmatinib.
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Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap

instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

Prepare a dilute solution of Capmatinib (approximately 1-10 µg/mL) in a suitable solvent

such as methanol or acetonitrile.

The solution may be introduced into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

ESI-MS Acquisition Parameters (Positive Ion Mode):

Capillary Voltage: 3-5 kV.

Nebulizing Gas (N₂): Flow rate appropriate for the instrument.

Drying Gas (N₂): Temperature and flow rate optimized for desolvation.

Mass Range: m/z 100-1000.

Tandem MS (MS/MS) for Fragmentation Analysis:

Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

Apply collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen).

Acquire the product ion spectrum to observe the fragmentation pattern.

Mechanism of Action: Signaling Pathway
Capmatinib exerts its therapeutic effect by inhibiting the c-Met receptor tyrosine kinase. In

many cancers, including NSCLC with MET exon 14 skipping, the c-Met pathway is aberrantly

activated, leading to uncontrolled cell growth, proliferation, survival, and migration. Capmatinib

binds to the ATP-binding pocket of the c-Met kinase domain, preventing its autophosphorylation

and subsequent activation of downstream signaling cascades. The primary pathways affected

include the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and STAT3 pathways.
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Caption: Capmatinib inhibits c-Met, blocking downstream signaling pathways.
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Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a small molecule drug candidate like Capmatinib.
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Caption: Workflow for the spectroscopic analysis of Capmatinib.

Conclusion
The spectroscopic analysis of Capmatinib, encompassing NMR, IR, and Mass Spectrometry,

provides a robust framework for its structural characterization and quality control.

Understanding its mechanism of action as a potent c-Met inhibitor is fundamental to its clinical

application in treating NSCLC with specific MET mutations. The detailed protocols and data

presented in this guide serve as a valuable resource for researchers and professionals in the

field of drug development and oncology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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